5-(1H-indol-2-yl)-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-indol-2-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both indole and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-indol-2-yl)-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-established procedure for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions .
Another approach involves the use of multicomponent reactions, which can efficiently generate the desired compound by combining multiple reactants in a single reaction vessel. For example, a one-pot, three-component Fischer indolisation–N-alkylation sequence has been developed for the rapid synthesis of trisubstituted indoles .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness, yield, and environmental considerations. The use of biocatalytic approaches, such as fermentation processes, can also be explored for the production of indole derivatives .
Chemical Reactions Analysis
Types of Reactions
5-(1H-indol-2-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindoles or other oxygenated derivatives.
Reduction: Reduction reactions can convert the indole or pyrrole rings to their corresponding reduced forms.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the indole or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindoles, while substitution reactions can introduce various functional groups onto the indole or pyrrole rings .
Scientific Research Applications
5-(1H-indol-2-yl)-1H-pyrrole-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds and polymers.
Biology: The compound’s structural features make it a valuable scaffold for designing biologically active molecules, including enzyme inhibitors and receptor agonists/antagonists.
Medicine: Indole derivatives have shown potential in developing therapeutic agents for various diseases, including cancer, inflammation, and infectious diseases
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(1H-indol-2-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been found to act as allosteric inhibitors of the linoleate oxygenase activity of selected mammalian ALOX15 orthologs. This inhibition is achieved through the binding of the compound to an allosteric site, leading to conformational changes that affect enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-2-carboxylic acid: A precursor for various indole derivatives.
Pyrrole-2-carboxylic acid: A building block for the synthesis of pyrrole-based compounds.
Uniqueness
5-(1H-indol-2-yl)-1H-pyrrole-2-carboxylic acid is unique due to its combination of indole and pyrrole moieties, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-(1H-indol-2-yl)-1H-pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c16-13(17)11-6-5-10(15-11)12-7-8-3-1-2-4-9(8)14-12/h1-7,14-15H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNUBLFQPNQWMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC=C(N3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.